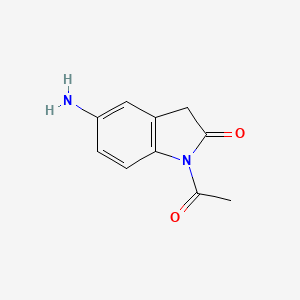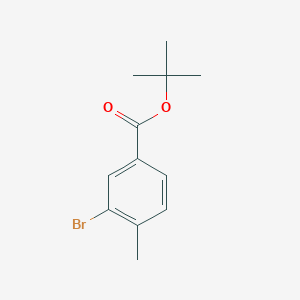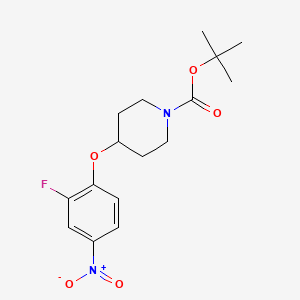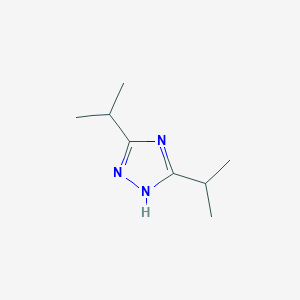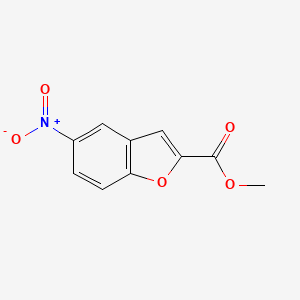
5-Nitrobenzofurano-2-carboxilato de metilo
Descripción general
Descripción
Methyl 5-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7NO5.
Aplicaciones Científicas De Investigación
Methyl 5-nitrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives.
Biology: It is used in studies related to its biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Research has shown its potential as a lead compound for developing new therapeutic agents.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals
Mecanismo De Acción
Target of Action
Methyl 5-nitrobenzofuran-2-carboxylate is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Análisis Bioquímico
Biochemical Properties
Methyl 5-nitrobenzofuran-2-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and potentially inhibit or activate specific enzymes. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thereby affecting the metabolism of other compounds .
Cellular Effects
Methyl 5-nitrobenzofuran-2-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress, which in turn affects cell viability and function. Additionally, it may alter the expression of genes involved in antioxidant defense mechanisms, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-nitrobenzofuran-2-carboxylate involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For example, its interaction with cytochrome P450 enzymes can result in altered enzyme activity, affecting the metabolism of various substrates. Furthermore, the compound’s nitro group can undergo reduction, forming reactive intermediates that can interact with cellular macromolecules, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-nitrobenzofuran-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade under certain conditions, leading to the formation of reactive intermediates that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 5-nitrobenzofuran-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
Methyl 5-nitrobenzofuran-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s nitro group can undergo reduction, forming reactive intermediates that participate in redox reactions. These interactions can influence the activity of enzymes involved in oxidative stress responses and metabolic pathways, thereby affecting cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of Methyl 5-nitrobenzofuran-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may interact with intracellular proteins and organelles, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its binding affinity to plasma proteins and other biomolecules .
Subcellular Localization
Methyl 5-nitrobenzofuran-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The compound’s subcellular localization is crucial for its biological activity and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitrobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then methylated to obtain the final product .
Industrial Production Methods
Industrial production methods for Methyl 5-nitrobenzofuran-2-carboxylate are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic route, with optimization for yield and purity through controlled reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Reduction: The major product is Methyl 5-aminobenzofuran-2-carboxylate.
Substitution: Depending on the substituent introduced, various derivatives of Methyl 5-nitrobenzofuran-2-carboxylate can be formed.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-nitrobenzofuran-2-carboxylate
- Methyl 5-aminobenzofuran-2-carboxylate
- Methyl 5-bromobenzofuran-2-carboxylate
Uniqueness
Methyl 5-nitrobenzofuran-2-carboxylate is unique due to its specific nitro functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
methyl 5-nitro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFPOZLVAJOEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478583 | |
| Record name | methyl 5-nitrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104862-11-5 | |
| Record name | methyl 5-nitrobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)
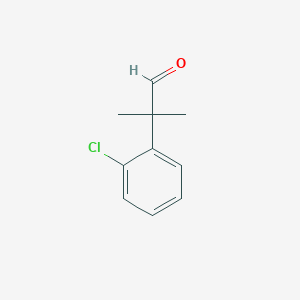
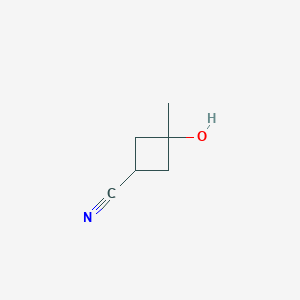


![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)

